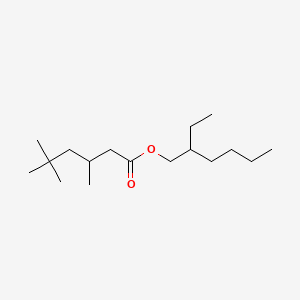

2-Ethylhexyl 3,5,5-trimethylhexanoate

Description

Contextualizing its Role in Contemporary Chemical Science

In the realm of modern chemical science, 2-Ethylhexyl 3,5,5-trimethylhexanoate is primarily investigated for its properties as a non-aqueous solvent and a stabilizing agent. Its low volatility and hydrophobic nature make it a suitable medium for specific chemical reactions and a component in the formulation of complex chemical systems. chemicalbook.comresearchgate.net

The synthesis of this compound itself is a subject of chemical research, primarily through the esterification of 3,5,5-trimethylhexanoic acid with 2-ethylhexanol. This reaction is often catalyzed by an acid and serves as a model for studying esterification kinetics and optimizing reaction conditions to achieve high yields and purity. Research in this area also explores the reverse reaction, hydrolysis, which can be catalyzed by either acids or bases to regenerate the constituent acid and alcohol. researchgate.net This makes the compound a useful model for studying the stability and degradation pathways of esters.

Furthermore, the compound's potential for oxidation and reduction reactions is of interest to chemists. researchgate.net Under strong oxidizing conditions, it can be converted to the corresponding carboxylic acids and alcohols, while reduction can yield different alcohol derivatives. researchgate.net These transformations are fundamental in organic synthesis and provide avenues for creating new molecules with desired functionalities.

For research applications, particularly in biological studies, this compound is often prepared as a stock solution. The process involves dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), followed by dilution with other co-solvents to ensure clarity and stability for experimental assays. The study of its solubility and stability in various solvent systems is a practical aspect of its use in chemical research.

Interdisciplinary Research Relevance Across Chemistry, Biology, and Materials Science

The distinct properties of this compound have positioned it as a molecule of interest at the intersection of chemistry, biology, and materials science.

In the sphere of biological research , this ester is explored for its role as a solvent and stabilizer in biochemical and pharmacological investigations. researchgate.net Its ability to dissolve and interact with other molecules can influence cellular processes and molecular interactions. researchgate.net While not a bioactive compound in itself, its physical properties can affect the delivery and activity of other molecules in experimental systems. researchgate.net The preparation of stable formulations of this compound for in-vitro studies is a key aspect of its application in this field.

From a materials science perspective , the compound's function as a plasticizer is a primary area of research. chemicalbook.com Its compatibility with a range of polymers allows it to be incorporated to enhance flexibility and processability. chemicalbook.com Research in this domain focuses on understanding how its branched molecular structure contributes to these properties and its potential to create materials with tailored characteristics. chemicalbook.com Its low volatility and hydrophobic nature are also advantageous in developing materials with improved durability and moisture resistance. chemicalbook.comresearchgate.net

The study of its physicochemical properties, such as viscosity and thermal stability, is crucial for its application as a potential biolubricant base stock. Research into the synthesis of related 2-ethylhexyl alkyl ethers from palm-based esters highlights the ongoing investigation into creating environmentally friendly lubricants with desirable properties like low viscosity and high viscosity indices.

In essence, while this compound is a well-established industrial chemical, its multifaceted properties continue to fuel its exploration in fundamental and applied research across multiple scientific disciplines.

Chemical and Physical Data of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nist.gov |

| CAS Number | 70969-70-9 | chemicalbook.comnist.gov |

| Molecular Formula | C17H34O2 | chemicalbook.comnist.gov |

| Molecular Weight | 270.45 g/mol | chemicalbook.com |

| Boiling Point | 283.5 °C at 101325 Pa | researchgate.net |

| Density | 0.86 g/cm³ at 20°C | researchgate.net |

| Water Solubility | 1 μg/L at 20°C | researchgate.net |

| LogP | 7.164 at 25°C | researchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylhexyl 3,5,5-trimethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-7-9-10-15(8-2)13-19-16(18)11-14(3)12-17(4,5)6/h14-15H,7-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVHZNSIAYNAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867974 | |

| Record name | 3,5,5-Trimethylhexanoic acid, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

70969-70-9, 71566-49-9 | |

| Record name | 2-Ethylhexyl 3,5,5-trimethylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70969-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070969709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexyl isononanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071566499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5,5-Trimethylhexanoic acid, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 3,5,5-trimethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL ISONONANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6KB4GE3K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Ethylhexyl 3,5,5 Trimethylhexanoate

Esterification Pathways for Compound Synthesis

Esterification represents the primary and most industrially significant method for producing 2-Ethylhexyl 3,5,5-trimethylhexanoate. This process involves the reaction of an alcohol with a carboxylic acid to form an ester and water.

Acid-Catalyzed Esterification of 3,5,5-Trimethylhexanoic Acid with 2-Ethylhexanol

The direct esterification of 3,5,5-trimethylhexanoic acid with 2-ethylhexanol is a common and well-established method for synthesizing this compound. This reaction is typically performed under reflux conditions, which involves heating the reaction mixture to its boiling point and condensing the vapors back into the reaction vessel.

General Reaction: 3,5,5-trimethylhexanoic acid + 2-ethylhexanol ⇌ this compound + H₂O

The kinetics of the esterification of 2-ethylhexanol have been studied using various acid catalysts. Both homogeneous and heterogeneous catalysts are employed to accelerate the reaction rate.

Homogeneous Catalysts: Strong acids like sulfuric acid and p-toluenesulfonic acid (p-TSA) are frequently used as homogeneous catalysts. researchgate.net For instance, in the esterification of oleic acid with 2-ethylhexanol, the presence of 1% p-TSA in xylene at 140°C led to the completion of the reaction in just 50 minutes. researchgate.net Without the solvent, a 93% mass concentration of the ester was achieved in 10 minutes with 1% p-TSA. researchgate.net The reaction rate is influenced by the concentration of the catalyst and the reactants. Studies on the esterification of acetic acid with 2-ethylhexanol have shown that the reaction can be modeled, with the equilibrium constant being independent of temperature within a certain range. researchgate.net

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 36) and sulfated zirconia, offer advantages like easier separation from the reaction mixture and potential for recycling. dergipark.org.trcore.ac.uk Amberlyst 36 has been shown to be an effective catalyst for the esterification of acetic acid with 2-ethylhexanol. dergipark.org.tr The use of sulfated ferum promoted zirconia has also been investigated for the esterification of acrylic acid with 2-ethylhexanol, demonstrating the potential of solid acid catalysts in similar reactions. core.ac.uk Other potential heterogeneous catalysts include tin-based compounds such as stannous oxalate (B1200264) and dibutyltin (B87310) oxide. reaxis.com

Table 1: Comparison of Catalytic Systems for Esterification Reactions Involving 2-Ethylhexanol

| Catalyst Type | Catalyst Example | Reaction | Key Findings |

|---|---|---|---|

| Homogeneous | p-Toluenesulfonic acid (p-TSA) | Oleic acid + 2-Ethylhexanol | Reaction completed in 50 min at 140°C with 1% p-TSA in xylene. researchgate.net |

| Homogeneous | Sulfuric Acid | Acetic acid + 2-Ethylhexanol | Reaction kinetics can be modeled; equilibrium constant independent of temperature in the studied range. researchgate.net |

| Heterogeneous | Amberlyst 36 | Acetic acid + 2-Ethylhexanol | Effective catalyst with an activation energy of 58.0 kJ/mol. dergipark.org.tr |

| Heterogeneous | Sulfated Ferum Promoted Zirconia | Acrylic acid + 2-Ethylhexanol | Achieved 77.22% conversion at 90°C for 8 hours. core.ac.uk |

| Heterogeneous | Tin-based catalysts (e.g., Stannous Oxalate) | General Esterification | Commonly used for a wide range of mono- and polyesters. reaxis.com |

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of the synthesis.

Temperature: The reaction temperature significantly affects the rate of esterification. researchgate.net For the esterification of acrylic acid with 2-ethylhexanol using a sulfated ferum promoted zirconia catalyst, the optimal temperature was found to be 90°C. core.ac.uk In the uncatalyzed esterification of oleic acid with 2-ethylhexanol, the reaction was completed in 280 minutes at 170°C. researchgate.net However, higher temperatures can sometimes lead to side reactions or degradation of products. mdpi.com

Reaction Time: The duration of the reaction is another critical parameter. For the synthesis of 2-ethylhexyl acrylate, an 8-hour reaction time was found to be optimal under specific conditions. core.ac.uk The reaction time is often inversely related to the reaction temperature and catalyst concentration.

Catalyst Concentration: The concentration of the catalyst plays a vital role in the reaction kinetics. For the esterification of acrylic acid with 2-ethylhexanol, a catalyst loading of 1.5 wt% was determined to be the most effective. core.ac.uk In another study, varying the catalyst loading of Amberlyst 36 from 0 to 7.5 wt% showed a clear impact on the initial reaction rate. dergipark.org.tr

Molar Ratio of Reactants: The molar ratio of the alcohol to the carboxylic acid can influence the equilibrium position of the reaction. Using an excess of one reactant, typically the less expensive one, can drive the reaction towards the product side. For the synthesis of 2-ethylhexyl acrylate, a 1:3 molar ratio of acrylic acid to 2-ethylhexanol was found to be optimal. core.ac.uk

Table 2: Optimized Parameters for Esterification Reactions Involving 2-Ethylhexanol

| Product | Catalyst | Optimal Temperature (°C) | Optimal Time (hours) | Optimal Catalyst Loading (wt%) | Optimal Molar Ratio (Acid:Alcohol) | Conversion/Yield |

|---|---|---|---|---|---|---|

| 2-Ethylhexyl Acrylate | Sulfated Ferum Promoted Zirconia | 90 | 8 | 1.5 | 1:3 | 77.22% core.ac.uk |

| 2-Ethylhexyl Oleate (B1233923) | p-Toluenesulfonic acid (p-TSA) | 140 | 0.83 | 1 | - | High researchgate.net |

| 2-Ethylhexyl Acetate (B1210297) | Amberlyst 36 | 90 | - | 5 | 1:1 | ~70% (at 5h) researchgate.netdergipark.org.tr |

Esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants, reducing the ester yield. tsijournals.comresearchgate.net Therefore, the continuous removal of water is essential for driving the reaction to completion.

Azeotropic Distillation: This is a highly effective method for water removal. tsijournals.combrandonu.ca An entrainer, such as toluene (B28343) or xylene, is added to the reaction mixture. tsijournals.commasterorganicchemistry.com The entrainer forms a low-boiling azeotrope with water, which is a mixture that boils at a constant temperature. This azeotrope is distilled off, and upon condensation, it separates into two phases, allowing the water to be removed while the entrainer is returned to the reaction vessel. masterorganicchemistry.comscirp.org A Dean-Stark apparatus is commonly used for this purpose. masterorganicchemistry.com This technique is advantageous as it can be carried out in the same vessel as the reaction, can shorten reaction times, and improve conversion rates. tsijournals.comscirp.org

Vacuum Distillation: After the primary reaction, excess reactants and any residual water can be removed by distillation under reduced pressure. google.comgoogle.com This is often part of the purification process to obtain a high-purity ester.

Use of Excess Reactant: As mentioned earlier, using an excess of one of the reactants (usually the alcohol) can shift the equilibrium towards the formation of the ester, according to Le Chatelier's principle. google.com

Aldehyde-Based Synthesis Routes via Oxidation and Subsequent Esterification

An alternative pathway to this compound involves the oxidation of an aldehyde to a carboxylic acid, followed by esterification. In this case, 3,5,5-trimethylhexanal (B1630633) would be oxidized to form 3,5,5-trimethylhexanoic acid. google.com This acid can then be esterified with 2-ethylhexanol as described in the previous sections.

The oxidation of 3,5,5-trimethylhexanal can be achieved by passing air through the aldehyde, potentially in the presence of an oxidation catalyst like compounds of cobalt, manganese, or copper to increase the reaction rate. google.com The reaction is typically carried out at temperatures between 20°C and 75°C. google.com Following the oxidation, the resulting 3,5,5-trimethylhexanoic acid is purified, often by distillation, before being used in the esterification step. google.com

Biocatalytic Approaches Utilizing Enzyme Systems

Biocatalysis, using enzymes like lipases, presents a greener and more specific alternative to traditional chemical synthesis. mdpi.comsemanticscholar.org Lipases can catalyze esterification reactions under milder conditions, often with high selectivity, which can reduce the formation of byproducts. mdpi.comnih.gov

The use of immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), is particularly advantageous as it allows for easy separation and reuse of the biocatalyst. semanticscholar.orgresearchgate.net While the direct biocatalytic synthesis of this compound is not extensively detailed in the provided search results, studies on similar branched-chain esters provide valuable insights. For instance, the synthesis of 2-ethylhexyl 2-methylhexanoate has been successfully carried out using Novozym® 435 in a solvent-free system. semanticscholar.org

Research has shown that the structure of the carboxylic acid is critical for the catalytic activity of lipases. semanticscholar.org While some branched acids like 2-ethylhexanoic acid have shown lower reactivity in some enzymatic systems, 3,5,5-trimethylhexanoic acid has yielded excellent results with several lipase (B570770) variants. semanticscholar.org This suggests that the biocatalytic synthesis of this compound could be a highly efficient process.

Key parameters in biocatalytic esterification include temperature, enzyme concentration, and the molar ratio of substrates. researchgate.net Water activity is also a critical factor, as an excess of water can promote the reverse reaction of hydrolysis. researchgate.netresearchgate.net The reaction is often carried out in solvent-free systems to increase yield and reduce environmental impact. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,5,5-Trimethylhexanoic acid |

| 2-Ethylhexanol |

| Water |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| Xylene |

| Oleic acid |

| Acetic acid |

| Amberlyst 36 |

| Sulfated ferum promoted zirconia |

| Acrylic acid |

| Stannous oxalate |

| Dibutyltin oxide |

| Toluene |

| 3,5,5-Trimethylhexanal |

| Cobalt compounds |

| Manganese compounds |

| Copper compounds |

| Novozym® 435 |

| 2-Ethylhexyl 2-methylhexanoate |

Chemical Reactivity and Transformation Studies

This compound can undergo several chemical transformations, including hydrolysis, oxidation, and reduction. The steric hindrance from the branched 3,5,5-trimethylhexanoyl group and the 2-ethylhexyl group influences the reactivity of the ester.

Mechanisms of Hydrolysis (Acid-Catalyzed and Base-Catalyzed)

Ester hydrolysis is the reverse of esterification, breaking the ester down into its constituent carboxylic acid and alcohol. ucoz.com The mechanism can vary depending on the reaction conditions and the structure of the ester. ucoz.comchemistnotes.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the hydrolysis of most esters proceeds through a bimolecular acyl-oxygen cleavage mechanism (AAC2). ucoz.comjk-sci.com This involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. jk-sci.comtiiips.com However, for sterically hindered esters like this compound, the AAC2 pathway can be slow. ucoz.comspcmc.ac.in Under strongly acidic conditions, a unimolecular acyl-oxygen cleavage mechanism (AAC1) may become competitive. ucoz.comspcmc.ac.in This rare mechanism involves the formation of a resonance-stabilized acylium ion intermediate, which is then attacked by water. spcmc.ac.in The significant steric bulk around the carbonyl group in this compound makes the AAC1 pathway a plausible, albeit less common, alternative. ucoz.comspcmc.ac.in

Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of esters under basic conditions is known as saponification and is typically an irreversible process. masterorganicchemistry.comorganicchemistrytutor.com The most common mechanism is bimolecular acyl-oxygen cleavage (BAC2), where a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comorganicchemistrytutor.com This is followed by the elimination of the alkoxide (2-ethylhexoxide in this case). The resulting carboxylic acid is immediately deprotonated by the strong base, driving the reaction to completion. masterorganicchemistry.com For extremely hindered esters, a very rare bimolecular alkyl-oxygen cleavage (BAL2) mechanism, which is an SN2 attack on the alkyl carbon of the alcohol moiety, has been observed. researchgate.netresearchgate.netcdnsciencepub.com Given the secondary nature of the 2-ethylhexyl group, this pathway is less likely than the BAC2 mechanism but represents a potential minor pathway under forcing conditions. researchgate.netcdnsciencepub.com

Oxidation Reactions and Characterization of Oxidative Products

The oxidation of this compound can occur at several positions. Alkanes with tertiary hydrogen atoms can be oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO4) to form alcohols. ncert.nic.in The 3,5,5-trimethylhexanoate moiety contains a tertiary hydrogen at the C3 position, making it a potential site for oxidation.

Oxidative attack can also occur at the C-O ester bond, leading to cleavage and the formation of smaller molecules. mdpi.comresearchgate.net Studies on similar esters have shown that oxidation can lead to a complex mixture of products, including the original alcohol (2-ethylhexanol), shorter-chain carboxylic acids, and ketones, resulting from the breakdown of the ester structure. mdpi.comnrel.gov The characterization of these oxidative products typically involves chromatographic techniques like Gas Chromatography (GC) coupled with Mass Spectrometry (MS) to identify the various degradation compounds. mdpi.com

Reduction Pathways Leading to Derived Alcohol Species

Esters can be reduced to alcohols using strong reducing agents. The standard reagent for this transformation is Lithium Aluminum Hydride (LiAlH4). orgoreview.comchemistrysteps.commasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH4) is generally not reactive enough to reduce esters. orgoreview.com

The reduction of this compound with LiAlH4 is expected to yield two alcohol species. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the 2-ethylhexoxide leaving group to form an aldehyde in situ. orgoreview.comchemistrysteps.commasterorganicchemistry.com The aldehyde is immediately reduced further by another equivalent of hydride to yield the primary alcohol. orgoreview.comchemistrysteps.com Therefore, the reduction products would be:

3,5,5-Trimethyl-1-hexanol: Derived from the carboxylic acid portion of the ester.

2-Ethyl-1-hexanol: The original alcohol moiety from the ester.

The reaction requires an acidic workup step to protonate the resulting alkoxides and yield the final alcohol products. masterorganicchemistry.com While LiAlH4 is highly effective, its reactivity can be challenging to control on a large scale. Alternative methods like the Bouveault-Blanc reduction, which uses sodium metal in absolute ethanol, can also achieve the reduction of esters to primary alcohols. orgoreview.com

Thermal Decomposition and Stability Under Varying Conditions (e.g., Influence of Acidic and Alkaline Environments)

The thermal stability of this compound is a critical parameter influencing its application in various industrial and commercial products, particularly in cosmetics and lubricants where it may be subjected to a range of temperatures and chemical environments. While specific, detailed research findings on the thermal decomposition of this exact molecule are not extensively documented in publicly available literature, its stability can be inferred from the general chemical principles governing sterically hindered esters.

In neutral, anhydrous conditions, this compound is expected to be relatively stable at moderate temperatures. Its high boiling point of 286.8°C at 760 mmHg suggests a low volatility and the capacity to withstand elevated temperatures without significant degradation. However, like all esters, it is susceptible to decomposition at higher temperatures, a process that can be significantly influenced by the presence of acidic or alkaline substances. The thermal degradation of esters often proceeds via elimination reactions. researchgate.net

Influence of Acidic Environments

Under acidic conditions, particularly in the presence of water, this compound can undergo acid-catalyzed hydrolysis. chemguide.co.uk This reaction is reversible and results in the formation of the parent carboxylic acid (3,5,5-trimethylhexanoic acid) and alcohol (2-ethylhexanol). chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.orgntu.edu.sg

The reaction proceeds as follows:

Step 1: Protonation of the carbonyl oxygen. The acid catalyst (e.g., H₃O⁺) protonates the carbonyl oxygen, increasing the positive charge on the carbonyl carbon. libretexts.org

Step 2: Nucleophilic attack by water. A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. ntu.edu.sg

Step 3: Proton transfer. A proton is transferred from the oxonium ion to one of the alkoxy groups, converting it into a better leaving group (an alcohol).

Step 4: Elimination of the alcohol. The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the 2-ethylhexanol molecule.

Step 5: Deprotonation. The protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form 3,5,5-trimethylhexanoic acid. libretexts.org

The rate of acid-catalyzed hydrolysis is dependent on factors such as temperature, the concentration of the acid catalyst, and the amount of water present. chemguide.co.uk Due to the branched nature of both the carboxylic acid and the alcohol moieties, which creates steric hindrance, the rate of hydrolysis for this compound is expected to be slower than that of less hindered, linear esters.

Influence of Alkaline Environments

In alkaline environments, this compound is susceptible to base-promoted hydrolysis, also known as saponification. chemistrysteps.com This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com The products of this reaction are the salt of 3,5,5-trimethylhexanoic acid and 2-ethylhexanol.

The generally accepted mechanism for alkaline hydrolysis is as follows:

Step 1: Nucleophilic attack by hydroxide. The hydroxide ion, a strong nucleophile, attacks the carbonyl carbon of the ester.

Step 2: Formation of a tetrahedral intermediate. This results in the formation of a tetrahedral alkoxide intermediate.

Step 3: Elimination of the alkoxide. The intermediate collapses, and the 2-ethylhexoxide ion is eliminated as the leaving group.

Step 4: Acid-base reaction. The alkoxide is a strong base and deprotonates the newly formed 3,5,5-trimethylhexanoic acid, yielding 2-ethylhexanol and the 3,5,5-trimethylhexanoate salt. This final acid-base step drives the reaction to completion. chemistrysteps.com

Steric hindrance from the bulky 3,5,5-trimethylhexanoyl and 2-ethylhexyl groups can slow the rate of saponification compared to simpler esters. arkat-usa.orgcdnsciencepub.com However, methods using non-aqueous conditions, such as sodium hydroxide in a methanol/dichloromethane mixture, have been shown to effectively hydrolyze even sterically hindered esters at room temperature. arkat-usa.orgsci-hub.se

The following table summarizes the expected stability of this compound under different chemical environments, based on general principles of ester chemistry.

| Condition | Stability | Primary Reaction | Products |

| Neutral (Anhydrous) | Generally stable at moderate temperatures. | Thermal decomposition at high temperatures. | Complex mixture of smaller molecules. |

| Acidic (Aqueous) | Susceptible to hydrolysis. | Acid-catalyzed hydrolysis (reversible). | 3,5,5-Trimethylhexanoic acid and 2-Ethylhexanol. chemguide.co.uk |

| Alkaline (Aqueous) | Susceptible to hydrolysis. | Base-promoted hydrolysis (saponification, irreversible). | Salt of 3,5,5-trimethylhexanoic acid and 2-Ethylhexanol. chemistrysteps.com |

Advanced Analytical and Spectroscopic Characterization of 2 Ethylhexyl 3,5,5 Trimethylhexanoate

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone for separating and analyzing chemical mixtures. For 2-Ethylhexyl 3,5,5-trimethylhexanoate, both gas and liquid chromatography are routinely used to assess its purity and to monitor the progress of its synthesis.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds, making it ideal for monitoring the esterification process used to synthesize this compound. nist.gov The synthesis typically involves the reaction of 3,5,5-trimethylhexanoic acid with 2-ethylhexanol. A GC equipped with a Flame Ionization Detector (FID) is particularly well-suited for this purpose due to its high sensitivity to hydrocarbons.

During the synthesis, small aliquots of the reaction mixture can be withdrawn at different time intervals, diluted with a suitable solvent, and injected into the GC. By monitoring the decrease in the peak areas of the reactants (3,5,5-trimethylhexanoic acid and 2-ethylhexanol) and the corresponding increase in the product peak area, the reaction kinetics and conversion rate can be accurately determined. researchgate.net A validated GC-FID method ensures reliable quantification of the product and any impurities. nih.gov

Below is a table outlining typical parameters for a GC-FID method for monitoring the synthesis.

| Parameter | Typical Value/Condition | Purpose |

| Column | Capillary column (e.g., HP-5, DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides efficient separation of reactants, product, and potential by-products. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Detector (FID) Temp. | 280 °C | Prevents condensation of analytes and ensures stable detector response. |

| Oven Program | Initial Temp: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold for 5 min | Separates compounds with different boiling points effectively. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks. |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds and is particularly useful for purity testing of the final ester product. researchgate.net Due to the non-polar nature of this compound, reversed-phase HPLC is the method of choice. nih.govpharmtech.com

The development of a robust reversed-phase HPLC method is critical for accurate analysis. A C18 stationary phase is typically the first choice for separating non-polar analytes like this ester. The mobile phase usually consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol. chromatographyonline.com The retention of the analyte on the column is controlled by the proportion of the organic solvent in the mobile phase; a higher concentration of the organic solvent leads to a shorter retention time.

Method optimization involves adjusting several parameters to achieve the best separation (resolution) in the shortest possible time. These parameters include the precise composition of the mobile phase, the column temperature, and the flow rate. pharmtech.com

The following table illustrates the expected effect of mobile phase composition on the retention time of this compound.

| % Acetonitrile in Water | Expected Retention Time | Rationale |

| 75% | Long | Lower elution strength of the mobile phase leads to stronger interaction with the C18 stationary phase. |

| 85% | Moderate | Increased elution strength reduces retention time, providing a balance between analysis time and resolution. |

| 95% | Short | High elution strength causes the analyte to elute quickly from the column. |

For more definitive identification and structural confirmation, HPLC systems are often coupled with a mass spectrometer (LC-MS). A critical consideration for LC-MS is the volatility of the mobile phase components, as non-volatile salts like phosphates can contaminate the MS instrument. shimadzu.com Therefore, volatile buffers and additives must be used. chromatographyonline.com

Formic acid (0.1%) is a common choice for low-pH mobile phases in LC-MS as it is volatile and facilitates positive-ion formation in the MS source. hplc.eu Ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297) are also widely used MS-compatible buffers. shimadzu.comnih.gov While trifluoroacetic acid (TFA) is volatile, it is known to suppress the ionization of analytes in the MS source, which can lead to reduced sensitivity. hplc.eu

This table compares common HPLC additives and their suitability for MS detection.

| Mobile Phase Additive | Volatility | MS Compatibility | Comments |

| Phosphoric Acid/Phosphate Buffers | Non-volatile | Poor | Can deposit in the MS source, causing signal suppression and requiring frequent cleaning. hplc.eu |

| Trifluoroacetic Acid (TFA) | Volatile | Moderate | Can cause significant ion suppression, reducing sensitivity. hplc.eu |

| Formic Acid | Volatile | Excellent | A preferred additive for positive ion mode LC-MS at low concentrations (e.g., 0.1%). hplc.eu |

| Ammonium Acetate/Formate | Volatile | Excellent | Commonly used volatile salts for buffering mobile phases in LC-MS. shimadzu.comnih.gov |

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with sub-2 µm particle sizes, offers significant advantages over traditional HPLC for the analysis of cosmetic ingredients. kcia.or.krnih.gov The smaller particle size results in higher separation efficiency, allowing for much faster analysis times without sacrificing resolution. lcms.cz Additional benefits include reduced solvent consumption and increased peak heights (sensitivity). lcms.cz For a compound like this compound, converting an HPLC method to a UPLC method can drastically increase sample throughput in a quality control environment. A method for a similar compound, Ethyl 3,5,5-trimethylhexanoate, can be adapted for fast UPLC applications. sielc.com

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound. Mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy each provide unique and complementary information.

Mass Spectrometry (MS) provides information about the mass of the molecule and its fragments. For this compound (Molecular Weight: 270.45 g/mol ), high-resolution mass spectrometry can confirm the elemental composition. nist.gov The predicted collision cross-section (CCS) values can also aid in identification. uni.lu

| Adduct | Calculated m/z |

| [M+H]⁺ | 271.26318 |

| [M+Na]⁺ | 293.24512 |

| [M+NH₄]⁺ | 288.28972 |

| [M-H]⁻ | 269.24862 |

| Data sourced from predicted values. uni.lu |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the ester carbonyl (C=O) group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1740 | Strong, Sharp Stretch | C=O (Ester) |

| ~2850-2960 | Strong, Broad Stretch | C-H (Aliphatic) |

| ~1170 | Stretch | C-O (Ester) |

| Data based on typical values for esters. nist.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would be complex due to the extensive aliphatic nature and branching of the molecule. Key signals would include multiplets for the protons in the 2-ethylhexyl group and the various methyl, methylene (B1212753), and methine protons of the 3,5,5-trimethylhexanoate moiety. The protons on the CH₂ group adjacent to the ester oxygen would appear downfield compared to other aliphatic protons.

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon around 170-175 ppm. The carbons of the two long alkyl chains would produce a series of signals in the upfield region (10-70 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. By analyzing the chemical shifts, multiplicities, and integrations of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecule's connectivity can be constructed.

Due to the lack of publicly available experimental spectra for this compound, a detailed analysis of chemical shifts and coupling constants cannot be provided at this time. However, a predicted ¹H and ¹³C NMR analysis would be based on established principles of chemical shift theory for esters and branched alkanes.

Predicted ¹H NMR Spectral Data:

The ¹H NMR spectrum is anticipated to show a complex pattern of overlapping multiplets in the aliphatic region (approximately 0.8-2.5 ppm), characteristic of the numerous non-equivalent protons in the 2-ethylhexyl and 3,5,5-trimethylhexanoate moieties. Key expected signals would include:

Methyl Protons (CH₃): Several distinct signals are expected for the various methyl groups, including the terminal methyl of the ethyl group, the terminal methyl of the hexyl chain, and the three methyl groups of the trimethylhexanoate portion. These would likely appear as triplets and singlets in the upfield region of the spectrum.

Methylene Protons (CH₂): A series of complex multiplets would arise from the methylene groups in both the alcohol and acid portions of the ester.

Methine Protons (CH): Signals corresponding to the methine protons at the branch points of the 2-ethylhexyl and 3,5,5-trimethylhexanoate chains would be observed, likely as complex multiplets.

Ester-Adjacent Protons: The protons on the carbon adjacent to the ester oxygen (the O-CH₂ group of the 2-ethylhexyl moiety) would be expected to appear at a downfield chemical shift (around 4.0 ppm) due to the deshielding effect of the oxygen atom.

Predicted ¹³C NMR Spectral Data:

The ¹³C NMR spectrum would provide a count of the non-equivalent carbon atoms in the molecule. Key predicted resonances include:

Carbonyl Carbon (C=O): A characteristic signal for the ester carbonyl carbon would be expected in the downfield region, typically around 170-175 ppm.

Ester-Adjacent Carbon: The carbon atom of the 2-ethylhexyl group bonded to the ester oxygen (O-CH₂) would appear in the range of 60-70 ppm.

Aliphatic Carbons: A series of signals in the upfield region (approximately 10-50 ppm) would correspond to the various methyl, methylene, and methine carbons of the alkyl chains.

Infrared (IR) Spectroscopy for Characterization of Ester Carbonyl and Other Functional Groups

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). This peak is typically observed in the range of 1735-1750 cm⁻¹ .

Other significant absorption bands would include:

C-H Stretching: Strong bands in the region of 2850-2960 cm⁻¹ due to the stretching vibrations of the numerous C-H bonds in the aliphatic chains.

C-O Stretching: A band corresponding to the stretching of the C-O single bond of the ester group, which is typically found in the region of 1150-1250 cm⁻¹ .

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | 1735 - 1750 |

| Alkane | C-H Stretch | 2850 - 2960 |

| Ester | C-O Stretch | 1150 - 1250 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₇H₃₄O₂, which corresponds to a molecular weight of approximately 270.45 g/mol . cymitquimica.comuni.luchemicalbook.comnist.gov

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) value corresponding to the molecular weight of the compound. Predicted mass spectrometry data suggests the following adducts could be observed: [M+H]⁺ at m/z 271.26318, [M+Na]⁺ at m/z 293.24512, and [M-H]⁻ at m/z 269.24862. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion/Fragment | Adduct | Predicted m/z |

| Molecular Ion | [M]⁺ | 270.25535 |

| Protonated Molecule | [M+H]⁺ | 271.26318 |

| Sodium Adduct | [M+Na]⁺ | 293.24512 |

| Deprotonated Molecule | [M-H]⁻ | 269.24862 |

Biological and Biochemical Research Aspects of 2 Ethylhexyl 3,5,5 Trimethylhexanoate

Elucidation of Biological Mechanisms of Action

Scientific investigation into the specific biological and biochemical activities of 2-Ethylhexyl 3,5,5-trimethylhexanoate is currently limited in publicly accessible research. The compound is primarily recognized for its industrial applications as a plasticizer and solvent, where its mechanism of action is described in physicochemical terms, such as altering the properties of materials it is mixed with. nih.govbesjournal.com However, detailed studies elucidating its direct interactions with biological systems at a molecular level are not extensively documented.

Identification of Molecular Targets and Intracellular Signaling Pathways Modulated by the Compound

Specific molecular targets and intracellular signaling pathways that are directly modulated by this compound have not been identified in the existing scientific literature. General statements suggest its role as a solvent may influence cellular processes, but the precise proteins, receptors, or signaling cascades involved remain uncharacterized.

In contrast, extensive research on the analogous plasticizer DEHP has identified multiple molecular targets and pathways. DEHP and its metabolites are known to interact with nuclear receptors like peroxisome proliferator-activated receptors (PPARs) and liver X receptor α (LXRα), which are crucial regulators of lipid metabolism. nih.govnih.govnih.gov Furthermore, DEHP has been shown to modulate various signaling pathways, including the JAK/STAT pathway, NF-κB, and stress-activated protein kinases like p38 and JNK, thereby affecting cellular processes ranging from lipid metabolism to inflammation and apoptosis. nih.govnih.govnih.govdovepress.com These detailed findings for DEHP underscore the need for similar targeted research to determine if this compound possesses any related or unique biological activities.

Metabolic Fate and Enzymatic Interactions

Role of Esterases in Hydrolytic Cleavage and Formation of Metabolites (3,5,5-trimethylhexanol and 3,5,5-trimethylhexanoic acid)

The primary metabolic pathway anticipated for this compound is hydrolysis, a reaction common to all 2-ethylhexyl esters. industrialchemicals.gov.auindustrialchemicals.gov.au This process is expected to be catalyzed by non-specific carboxylesterases present in the body, particularly in the liver, to yield its two constituent molecules: 2-ethylhexanol and 3,5,5-trimethylhexanoic acid. nih.gov

While direct enzymatic studies on this compound are lacking, research on other structurally related esters supports this presumed metabolic fate. For example, porcine liver esterase has been shown to effectively hydrolyze the plasticizer Di(2-ethylhexyl) phthalate (B1215562) (DEHP). nih.gov Similarly, a novel esterase isolated from the bacterium Gordonia sp. also demonstrates the ability to hydrolyze DEHP. nih.gov The metabolism of the resulting hydrolysis products has been studied independently. Research on 2-ethylhexanoic acid shows it undergoes further metabolism through pathways including β-oxidation and glucuronidation before excretion. sci-hub.st

Table 1: Expected Metabolic Hydrolysis of this compound

| Parent Compound | Enzyme Class | Expected Metabolites |

| This compound | Esterases | 2-Ethylhexanol |

| 3,5,5-trimethylhexanoic acid |

Modulation of Key Enzymes Involved in Lipid Metabolism, Including Biosynthesis and Degradation Pathways

There is no available scientific data concerning the modulation of key enzymes involved in lipid metabolism by this compound.

However, studies on the widely used plasticizer DEHP, which also contains the 2-ethylhexyl ester functional group, have revealed significant impacts on lipid metabolism. DEHP exposure in animal models has been shown to disrupt lipid homeostasis by altering the activity of numerous enzymes and regulatory proteins. besjournal.com These include:

Fatty Acid Synthase (FASn): DEHP has been observed to increase the expression of FASn in adipose tissue while decreasing it in the liver, suggesting a complex, tissue-specific disruption of fatty acid synthesis. nih.gov

Carnitine Palmitoyltransferase-1 (CPT-1): This enzyme, critical for fatty acid oxidation, was found to be more active in the livers of rats treated with DEHP. researchgate.net

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): DEHP can upregulate the expression of this key transcription factor that promotes lipid accumulation. dovepress.com

Peroxisome Proliferator-Activated Receptors (PPARs): DEHP is a well-known activator of PPARs, which play a central role in lipid and glucose metabolism. nih.gov

These findings from a related compound highlight plausible, yet unproven, mechanisms by which other 2-ethylhexyl esters could potentially influence metabolic pathways. Direct investigation is required to ascertain if this compound has similar effects.

Cellular and Subcellular Effects

Direct experimental research on the specific cellular and subcellular effects of this compound is not documented in the available literature. Its use as a topical skin-conditioning agent implies it is applied to keratinocytes, but its effects on these or other cell types at a subcellular level have not been characterized. hc-sc.gc.ca

To provide context, studies on the analogous compound DEHP have identified a range of cellular and subcellular consequences following exposure. In various cell models, DEHP and its metabolites have been shown to:

Induce apoptosis (programmed cell death). nih.gov

Promote the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.gov

Cause a loss of mitochondrial membrane potential. nih.gov

Inhibit cell proliferation and viability in certain cell types, such as human bronchial epithelial cells. nih.gov

Suppress apoptosis in hepatocytes, a mode of action linked to its effects in the liver. nih.gov

These effects are often linked to the activation of specific stress-related signaling pathways and the compound's interaction with organelles like the mitochondria. Whether this compound elicits any of these or other cellular effects remains a subject for future research.

Impact on Cell Membrane Properties and its Influence on Cell Signaling Cascades

Direct research on the specific effects of this compound on cell membrane properties and signaling cascades is not extensively documented. However, as an ester with a branched alkyl chain, it possesses lipophilic properties. This chemical characteristic suggests a potential to interact with the lipid bilayers of cell membranes. Such interactions can theoretically alter membrane fluidity, permeability, and the function of embedded proteins, which are crucial components of cell signaling pathways.

For instance, related compounds like Di-(2-ethylhexyl) phthalate (DEHP) have been shown to affect cellular processes by interacting with cell membranes. While the exact mechanisms for this compound are not elucidated, it is plausible that its partitioning into the cell membrane could disrupt the local environment of membrane-bound receptors and enzymes, thereby indirectly influencing downstream signaling events. Further research is necessary to substantiate these potential effects.

Studies on Gene Expression Modulation and Interactions with Transcription Factors

There is a paucity of specific studies investigating the modulation of gene expression or direct interactions with transcription factors by this compound. General statements in some technical documents suggest that it may interact with transcription factors, but concrete experimental evidence is not provided.

In contrast, the metabolite of a related compound, mono(2-ethylhexyl) phthalate (MEHP), has been found to interact with nuclear hormone receptors such as PPARG and PPARD, which are transcription factors that regulate genes involved in lipid metabolism and inflammation. Given the structural similarities in the 2-ethylhexyl moiety, it is conceivable that this compound or its metabolites could have an affinity for similar nuclear receptors. However, this remains a hypothesis that requires dedicated investigation.

Research on the Compound's Influence on Cellular Viability and Functionality in Diverse Research Models

The direct impact of this compound on cellular viability and functionality across various research models has not been a significant focus of published research. General toxicological assessments suggest low acute toxicity.

Studies on other 2-ethylhexyl esters, such as DEHP, have shown varied effects on cell viability depending on the cell type and concentration. For example, DEHP has been demonstrated to decrease cell viability in human bronchial epithelial cells (16HBE) at high concentrations. nih.gov In human keratinocytes (HaCaT cells), DEHP alone showed mild toxicity, which was exacerbated by co-exposure to UV-B radiation. nih.gov Conversely, in human uterine leiomyoma cells, lower concentrations of DEHP were found to increase cell viability.

These findings for a related compound highlight the importance of context in cellular studies. It is plausible that this compound could also exert differential effects on cell viability depending on the biological system and exposure levels, but specific data is currently unavailable.

Investigations into Biological Activities of Structural Derivatives

Research on the Antibacterial Properties of Modified 2-Ethylhexyl Compounds

While there is no specific research on the antibacterial properties of modified derivatives of this compound, studies on other 2-ethylhexyl-containing compounds have revealed antimicrobial activity. For example, Di-(2-ethylhexyl) phthalate (DEHP), isolated from various natural sources including bacteria and plants, has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

The antibacterial efficacy of esters is often linked to the structure of both the alcohol and the carboxylic acid moieties. For instance, studies on sugar fatty acid esters have shown that the chain length and branching of the fatty acid can significantly influence their antimicrobial activity. researchgate.netjocpr.com This suggests that modifications to the 3,5,5-trimethylhexanoate portion of the target molecule could potentially yield derivatives with enhanced antibacterial properties.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 12.33 ± 0.56 | researchgate.net |

| Staphylococcus aureus | 5.66 ± 1.00 | researchgate.net |

| Shigella sonnei | 7-20 (range) | nih.gov |

| Shigella shiga | 7-20 (range) | nih.gov |

| Shigella dysenteriae | 7-20 (range) | nih.gov |

| Bacillus subtilis | 7-20 (range) | nih.gov |

| Sarcina lutea | 7-20 (range) | nih.gov |

Exploration of Other Bioactive Analogues and their Structure-Activity Relationships

The exploration of bioactive analogues of this compound is another area where specific research is lacking. However, the principles of structure-activity relationships (SAR) from studies on other esters can provide a framework for predicting the potential bioactivities of its analogues.

SAR studies on antimicrobial fatty acids and their derivatives have shown that properties like carbon chain length, the presence and position of double bonds, and the nature of the ester group can significantly impact their biological activity. nih.govnih.gov For instance, it has been observed that for some classes of esters, an optimal chain length exists for maximal antibacterial effect. It is also known that branching in the alkyl chain can affect how the molecule interacts with bacterial cell membranes.

By systematically modifying the structure of this compound, for example, by altering the length of the hexanoate (B1226103) chain, changing the branching pattern, or introducing different functional groups, it would be possible to create a library of analogues. Screening this library for various biological activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects, would be a viable strategy to discover novel bioactive compounds and establish a clear SAR for this class of molecules.

Environmental Fate and Ecotoxicological Research of 2 Ethylhexyl 3,5,5 Trimethylhexanoate

Environmental Transport and Distribution Modeling

The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.

The adsorption of a chemical to soil and sediment particles affects its mobility in the environment. Compounds that adsorb strongly are less likely to leach into groundwater or be transported in surface water. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of adsorption.

Experimental data on the adsorption and desorption of 2-Ethylhexyl 3,5,5-trimethylhexanoate in various environmental matrices are not available. However, as a large, hydrophobic molecule, it is expected to have a high octanol-water partition coefficient (log Kow) and consequently a high Koc. This would suggest a strong tendency to adsorb to the organic matter in soil and sediment.

Determination of Henry's Law Constant and Assessment of Volatilization Potential

The Henry's Law Constant (HLC) is a critical parameter for assessing the partitioning of a chemical between water and air, and thus its potential for volatilization from aquatic systems. A high HLC indicates a greater tendency for a substance to move from the water to the air.

Estimation of Henry's Law Constant

The HLC can be estimated from the ratio of vapor pressure to water solubility. epa.gov Based on available data for this compound, the following properties are used as inputs for such estimations:

| Property | Value | Source |

| Molecular Weight | 270.45 g/mol | |

| Vapor Pressure | 0.00258 mmHg at 25°C | |

| Water Solubility | Insoluble | |

| Log Kow (estimated) | 6.2 | uni.lu |

Using the bond contribution method within EPI Suite's HENRYWIN™, an estimated HLC for this compound can be derived. For structurally similar long-chain esters, HLC values are generally low, suggesting limited volatilization from water despite low water solubility.

Assessment of Volatilization Potential

The volatilization potential of this compound from water surfaces is considered to be low. This is due to its low estimated vapor pressure. While its high hydrophobicity (indicated by a high log Kow) might suggest it would readily escape the aqueous phase, its low vapor pressure counteracts this tendency. The rate of volatilization is dependent on the HLC, with a lower constant indicating that the chemical will preferentially remain in the water or partition to sediment rather than entering the atmosphere. For high molecular weight esters, volatilization is generally not a significant environmental transport pathway.

Predictive Distribution Modeling Across Environmental Compartments

Predictive models are essential tools for estimating the environmental distribution of a chemical in the absence of extensive monitoring data. Fugacity-based models are commonly employed for this purpose.

Fugacity Models

Fugacity, a concept analogous to partial pressure, represents a chemical's "escaping tendency" from a particular phase. unipd.it Multimedia fugacity models, such as those developed by Mackay and Paterson, predict how a chemical will partition among various environmental compartments (air, water, soil, sediment, and biota) at equilibrium (Level I and II models) or in a steady-state, non-equilibrium system (Level III model). ulisboa.ptsetac.org

Level I Model: Assumes a closed, equilibrium system. It predicts the final partitioning of a fixed amount of chemical among compartments based on their volumes and fugacity capacities.

Level II Model: Also assumes equilibrium but in an open system with constant emissions, advection (movement with a medium), and degradation processes. setac.org

Level III Model: Provides a more realistic scenario by dropping the assumption of inter-compartmental equilibrium. trentu.ca It considers a steady-state system where chemical input is balanced by advection, degradation, and intermedia transport processes (e.g., deposition from air to water, sediment deposition). trentu.catrentu.ca

Predicted Environmental Distribution

For this compound, a Level III fugacity model would be the most appropriate for a realistic environmental assessment. The model would use the chemical's physical-chemical properties to predict its distribution.

| Input Parameter | Estimated Value | Influence on Distribution |

| Log Kow | 6.2 | High affinity for organic carbon; will tend to partition to soil and sediment. |

| Vapor Pressure | 0.00258 mmHg | Low volatility; will not significantly partition to the atmosphere. |

| Water Solubility | Insoluble | Low concentration in the water column; will tend to adsorb to suspended solids and sediment. |

| Henry's Law Constant | Low (estimated) | Low tendency to volatilize from water to air. |

Based on these properties, predictive modeling for this compound would indicate the following distribution pattern:

Air: Due to its low vapor pressure and low HLC, concentrations in the atmosphere are expected to be negligible.

Water: Due to its very low water solubility, concentrations in the water column would be low. It would primarily be associated with suspended organic matter.

Soil and Sediment: The high log Kow suggests a strong tendency to adsorb to organic matter in soil and sediment. Therefore, these compartments are expected to be the primary environmental sinks for this compound.

Biota: The high lipophilicity (high log Kow) indicates a potential for bioaccumulation in organisms.

Bioaccumulation Potential Research in Aquatic and Terrestrial Ecosystems

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all routes of exposure (water, food, air) and accumulates to a concentration higher than that in the surrounding environment. The potential for a substance to bioaccumulate is a key consideration in environmental risk assessment.

The primary indicator of bioaccumulation potential is the octanol-water partition coefficient (log Kow). A high log Kow value, typically above 3, suggests that a substance is lipophilic ("fat-loving") and may accumulate in the fatty tissues of organisms. The estimated log Kow for this compound is approximately 6.2, indicating a high potential for bioaccumulation. uni.lu

However, for very hydrophobic substances (log Kow > 5), other factors such as molecular size, metabolism, and uptake efficiency can limit bioaccumulation. For large molecules, uptake across biological membranes may be sterically hindered.

Experimentally, the bioaccumulation potential is determined using standardized tests, most notably the OECD Test Guideline 305 (Bioaccumulation in Fish). situbiosciences.comoecd.orgibacon.com This test exposes fish to the chemical, either through the water (bioconcentration factor, BCF) or through diet (biomagnification factor, BMF), over an uptake phase followed by a depuration phase in a clean environment. labcorp.comfera.co.uk

While no specific bioaccumulation studies on this compound were found, research on other high molecular weight esters, such as certain phthalates, suggests that despite high log Kow values, the measured BCFs can be lower than predicted. This is often attributed to the molecule's size limiting uptake and the potential for metabolism within the organism. For example, studies on high-molecular-weight phthalate (B1215562) esters have shown low risks to aquatic organisms due to factors like low water solubility and metabolic biotransformation capabilities. researchgate.net A study on methyl palmitate, another ester with the same molecular formula (C17H34O2), estimated a high bioconcentration factor, suggesting a potential for bioaccumulation in aquatic organisms. nih.gov

Ecotoxicological Assay Methodologies and Their Applications (e.g., Acute Toxicity in Aquatic Organisms)

Ecotoxicological assays are used to determine the harmful effects of a substance on organisms representing different trophic levels in an ecosystem. For aquatic environments, standardized acute toxicity tests are fundamental for hazard classification.

Standard Acute Aquatic Toxicity Test Methodologies

The Organisation for Economic Co-operation and Development (OECD) has established internationally recognized guidelines for aquatic toxicity testing.

OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity of a substance to planktonic crustaceans, typically Daphnia magna. situbiosciences.com Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The primary endpoint is immobilization, and the result is expressed as the EC50 (the median effective concentration that immobilizes 50% of the daphnids). situbiosciences.com A "limit test" can be performed at 100 mg/L or the limit of water solubility to determine if the EC50 is above this concentration. situbiosciences.com

OECD Test Guideline 203: Fish, Acute Toxicity Test: This guideline evaluates the acute lethal toxicity of a substance to fish. situbiosciences.comibacon.com Juvenile fish (common species include zebrafish, Danio rerio, and rainbow trout, Oncorhynchus mykiss) are exposed to the test substance in a series of concentrations for 96 hours. situbiosciences.comibacon.com The endpoint is mortality, and the result is expressed as the LC50 (the median lethal concentration that kills 50% of the test fish within the exposure period). europa.eu

Application to this compound

Specific ecotoxicological data for this compound are not available in the public domain. However, based on its physical-chemical properties, certain predictions can be made. As a substance with very low water solubility, it is difficult to test in aqueous media at high concentrations. It is likely that in acute aquatic toxicity tests, no adverse effects would be observed up to the limit of its water solubility. This phenomenon is common for high molecular weight, hydrophobic substances, often referred to as "difficult-to-test substances." For many high molecular weight esters, such as certain phthalates, the apparent toxicity is low because biologically effective concentrations cannot be reached in the water phase. researchgate.net

The potential toxicity of this compound would likely be better assessed through chronic exposure studies or dietary exposure tests, which account for the potential for bioaccumulation.

Applications in Advanced Materials Science and Industrial Chemical Research

Research on its Role as a Plasticizer in Polymer Systems

2-Ethylhexyl 3,5,5-trimethylhexanoate is recognized for its utility as a plasticizer, a substance incorporated into a polymer to increase its flexibility, workability, and durability. cymitquimica.com Its molecular structure plays a crucial role in its function as a solvent and plasticizer, allowing it to interact with and modify the physical properties of the materials to which it is added.

Investigations into Enhancing Flexibility and Durability of Polymeric Materials

Research indicates that this compound enhances the flexibility and durability of plastics such as Polyvinyl Chloride (PVC). The branched nature of its alkyl chain contributes to its effectiveness. cymitquimica.com This structural characteristic is key to improving the solubility of the plasticizer within non-polar matrices, which is a desirable trait in high-performance coatings and certain plastic formulations. The addition of a plasticizer like this ester can lead to a decrease in the stress at break and the Young's modulus of the polymer blend, resulting in a more flexible material. scielo.brredalyc.org

The effectiveness of a plasticizer is also linked to its permanence within the polymer matrix. A longer-chain version of a similar ester, 2-Octyldodecyl 3,5,5-Trimethylhexanoate, is noted for its applications in plasticizers and heavy-duty lubricants due to enhanced hydrophobicity and thermal stability conferred by its increased chain length. This suggests that the molecular size of the ester is a critical factor in its ability to impart long-lasting flexibility and durability.

Studies on Compatibility and Molecular Interactions with Polymer Matrices

The compatibility of this compound with a range of polymers is generally considered to be good, which is a critical factor for its use as a plasticizer. cymitquimica.com This compatibility allows it to be effectively integrated into the polymer structure, leading to enhanced processability. cymitquimica.com The compound's branched alkyl chain results in a hydrophobic nature and low water solubility, which is advantageous in applications requiring moisture resistance. cymitquimica.com

The interaction between the plasticizer and the polymer matrix is fundamental to its function. The plasticizer molecules work by positioning themselves between the polymer chains, thus reducing the intermolecular forces and allowing for greater movement and flexibility. The branched structure of this compound is believed to enhance its solubility within these polymer systems. It is also used as a co-monomer or plasticizer in acrylic resins, where its low volatility and compatibility with organic peroxides are beneficial. While specific quantitative data on the molecular interactions with various polymer matrices is an area of ongoing research, the general consensus points to favorable compatibility, particularly with PVC and acrylics. cymitquimica.com

Functionality in Lubricant Formulations

The properties of this compound make it a candidate for use in certain lubricant formulations. Its character as a monoester suggests it may be a suitable lubricant in environments where high temperatures are not a significant factor. dtic.mil

Exploration of Non-Volatile and Stable Ester Properties in Lubrication Applications

A key characteristic of this compound in the context of lubricants is its relatively low volatility. cymitquimica.com This property is crucial for lubricants as it ensures they remain effective over longer periods without significant evaporation loss. The compound is generally stable under normal operating conditions. cymitquimica.com However, like many esters, it can undergo hydrolysis when exposed to strong acids or bases. cymitquimica.com Its stability and solubility characteristics also contribute to its use as a base oil in specialized lubricants. Research into a related compound, 2-ethylhexyl stearate, highlights its role as a lubricant on the skin's surface to help lock in moisture, suggesting the potential for similar applications in industrial contexts where boundary lubrication is required. researchgate.net

Assessment of Performance Characteristics in Specialized Industrial Lubricants

In the realm of specialized industrial lubricants, esters are valued for their performance attributes. While detailed performance assessments of this compound in specific industrial lubricants are not extensively documented in publicly available research, some inferences can be drawn from related compounds and general ester properties. For instance, a technical report noted that a C13 Oxo 3,5,5-trimethylhexanoate was found to be inferior to dibasic acid diesters, particularly in low-temperature performance. dtic.mil This suggests that while monoesters like this compound have a role, they may be best suited for applications with less demanding temperature ranges. dtic.mil

The use of esters in biodegradable lubricants is an area of growing interest. Patents related to biodegradable lubricants mention the use of various esters, including those based on 2-ethylhexanol, to achieve desired properties like high viscosity index, low pour point, and good lubricity. google.comepo.org The biodegradability of esters derived from 3,5,5-trimethylhexanoic acid has been a subject of investigation, with some studies indicating that the branched structure can hinder biodegradation. google.com

Advanced Applications in Renewable Energy and Protective Materials

The exploration of this compound in advanced applications such as renewable energy and protective materials is a nascent field of research. Currently, there is limited specific information detailing its direct use in these areas. However, its inherent properties suggest potential avenues for investigation.

In the context of renewable energy, the dielectric properties of esters are of interest for their potential use as transformer oils and insulating fluids in electrical equipment. While no direct studies on this compound as a dielectric fluid were found, the general class of synthetic esters is being explored for such applications.

Regarding protective materials, the compound's hydrophobic nature and good compatibility with polymers could make it a candidate for inclusion in protective coatings. cymitquimica.com Its role in improving adhesion and flexibility in paints and coatings has been noted. These characteristics could be beneficial in developing durable and weather-resistant protective films. Further research is required to fully understand and exploit the potential of this compound in these advanced technological domains.

There is currently no publicly available scientific research or industrial data to support the specific applications of this compound as outlined in the requested article structure. Searches for its use in solar panel components, battery materials, personal protective equipment, or as a catalyst or reaction medium in chemical synthesis have not yielded any relevant findings.

The predominant and well-documented applications of this compound are as a plasticizer in polymers, an emollient in personal care products, and as a fragrance ingredient. Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline focusing on advanced materials science and industrial chemical research.

To provide a comprehensive overview of this compound, it would be necessary to focus on its established uses. If you would like to proceed with an article on its known applications, please provide a revised outline.

Computational Chemistry and Molecular Modeling Studies of 2 Ethylhexyl 3,5,5 Trimethylhexanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. For 2-ethylhexyl 3,5,5-trimethylhexanoate, methods such as B3LYP with basis sets like 6-31G** are employed to optimize the molecular geometry and predict its electronic properties. rsc.org These calculations can reveal the distribution of electron density, molecular orbital energies, and electrostatic potential, which are crucial for understanding the molecule's reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. For esters, the carbonyl oxygen is typically a site of high electron density and a potential center for electrophilic attack. acs.org

While specific DFT studies on this compound are not abundant in the public domain, data from analogous ester systems can provide valuable insights. The following table presents hypothetical yet representative quantum chemical parameters for the compound, based on typical values for similar esters.

Interactive Table 1: Predicted Quantum Chemical Parameters for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Indicates susceptibility to oxidation |

| LUMO Energy | 1.5 eV | Relates to susceptibility to reduction |